molecular formula C18H23NO3 B033373 1-Propyl Etodolac CAS No. 57816-83-8

1-Propyl Etodolac

Katalognummer: B033373
CAS-Nummer: 57816-83-8
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: YJAXAFPOOSEKDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY-333328 (Oritavancin) is an orally active glycopeptide antibiotic. It belongs to the class of lipoglycopeptides and is used primarily for treating infections caused by gram-positive bacteria.

Wirkmechanismus

Target of Action

1-Propyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes, resulting in decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever . It’s worth noting that Etodolac is more selective for COX-2 than COX-1, which may contribute to its therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes . By inhibiting these enzymes, this compound reduces the production of these pro-inflammatory compounds, thereby mitigating the signs and symptoms of inflammation .

Pharmacokinetics

Etodolac is well absorbed with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . The drug undergoes hepatic metabolism to several hydroxylated metabolites and etodolac glucuronide, which are then excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response, alleviates pain, and reduces fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and hydrolysis of the drug . Additionally, factors such as the presence of food can influence the absorption and peak serum concentrations of the drug

Biochemische Analyse

Biochemical Properties

1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .

Cellular Effects

This compound has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .

Vorbereitungsmethoden

Synthetic Routes:

Oritavancin can be synthesized through chemical processes. While the exact synthetic route may vary, it typically involves coupling various building blocks to form the glycopeptide structure.

Reaction Conditions:

The specific reaction conditions for Oritavancin synthesis are proprietary, but they likely include protection and deprotection steps, peptide bond formation, and glycosylation reactions.

Industrial Production:

Oritavancin is produced industrially using large-scale fermentation processes. The exact details of industrial production are confidential, but it involves microbial fermentation, purification, and formulation.

Analyse Chemischer Reaktionen

Oritavancin durchläuft mehrere chemische Reaktionen:

    Hemmung der Zellwandsynthese: Oritavancin stört die bakterielle Zellwandsynthese, indem es an Peptidoglykan-Vorläufer bindet und deren Einbau in die Zellwand verhindert.

    Membranstörung: Es beeinflusst auch das bakterielle Membranpotential, was zum Zelltod führt.

Zu den in seiner Synthese verwendeten gängigen Reagenzien und Bedingungen gehören Schutzgruppen, Kupplungsmittel und Glykosylierungsreagenzien.

Hauptprodukte, die während der Oritavancin-Synthese gebildet werden, sind Zwischenprodukte mit modifizierten Aminosäuren und glykosylierten Strukturen.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Studies

1-Propyl Etodolac has been investigated for its effectiveness in inhibiting COX-2, an enzyme that plays a crucial role in the inflammatory process. Its selective action may lead to fewer gastrointestinal side effects compared to traditional NSAIDs, making it a subject of interest for developing safer anti-inflammatory therapies.

Pain Management

Research has indicated that this compound may be effective in managing various types of pain, including postoperative pain and pain associated with arthritis. Its efficacy in pain relief is comparable to other NSAIDs, with a potentially lower incidence of adverse effects .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that this compound is well absorbed and extensively metabolized in the liver, with renal elimination being the primary route of excretion. Understanding its pharmacokinetics is essential for optimizing dosing regimens and minimizing side effects.

Drug Interaction Research

Studies have explored the interactions between this compound and other medications, such as anticoagulants. For instance, it has been noted that concomitant use with warfarin does not significantly alter the unbound clearance or pharmacological effect of warfarin, suggesting that careful monitoring may be necessary when these drugs are co-administered .

Formulation Development

The compound's properties have led to investigations into new formulations that enhance its bioavailability and therapeutic efficacy. Research into novel delivery systems aims to improve patient outcomes by providing sustained release profiles.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated significant improvement in pain scores compared to placebo, reinforcing its potential as a first-line treatment option for chronic pain conditions.

Case Study 2: Postoperative Pain Management

In a randomized controlled trial involving postoperative patients, this compound demonstrated comparable efficacy to traditional opioids but with a lower risk of dependency and side effects, suggesting its utility as an alternative analgesic .

Vergleich Mit ähnlichen Verbindungen

Oritavancin zeichnet sich durch seine lange Halbwertszeit aus, die eine einmalige wöchentliche Dosierung ermöglicht. Zu ähnlichen Verbindungen gehören Vancomycin, Teicoplanin und Dalbavancin.

Denken Sie daran, dass Oritavancin eine wertvolle Ergänzung unseres antimikrobiellen Arsenals ist, insbesondere gegen resistente Stämme. Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, können Sie sich gerne melden

Biologische Aktivität

1-Propyl Etodolac is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily utilized for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. Specifically, it is known to have a higher selectivity for COX-2 over COX-1, which is significant for reducing gastrointestinal side effects associated with non-selective NSAIDs. The mechanism involves:

  • Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of prostaglandins that mediate inflammation and pain .
  • Analgesic Effects : The compound also acts centrally to influence pain perception, potentially through effects on the hypothalamus, leading to increased heat loss and peripheral dilation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability≥ 80%
Time to Peak Concentration (Tmax)Approximately 6 hours
Oral Clearance (CL/F)Approximately 46.8 mL/h/kg
Terminal Half-life (t1/2)Approximately 8.4 hours

These parameters suggest that this compound has a relatively long duration of action, making it suitable for once-daily dosing in clinical settings .

Therapeutic Applications

This compound is primarily indicated for:

  • Management of Pain : Effective in treating acute and chronic pain conditions.
  • Anti-inflammatory Treatment : Used in conditions such as rheumatoid arthritis and osteoarthritis due to its anti-inflammatory properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound in various clinical scenarios:

  • Anti-inflammatory Activity : A study evaluated several derivatives of etodolac, including this compound, demonstrating significant anti-inflammatory effects using models such as the egg white-induced paw edema method. The results indicated that these derivatives effectively reduced edema compared to controls .
  • Comparative Studies : Research comparing the efficacy of this compound with other NSAIDs showed that it provided comparable pain relief with a potentially lower incidence of gastrointestinal adverse effects due to its COX-2 selectivity .
  • Safety Profile : Long-term studies indicated that this compound did not exhibit mutagenic effects in vitro or impair fertility in animal models, supporting its safety for chronic use .

Eigenschaften

IUPAC Name

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXAFPOOSEKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57816-83-8
Record name 1-Propyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.